2-Bromo-4-(difluoromethoxy)-5-fluoropyridine

PDE4 inhibition CNS drug discovery anti-inflammatory

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine is a tri-substituted pyridine building block (C₆H₃BrF₃NO, MW 241.99) that carries a reactive bromine at position 2, a metabolically stabilizing difluoromethoxy group at position 4, and an electron-withdrawing fluorine at position 5. This specific substitution pattern distinguishes it from mono- or di-substituted analogs and enables sequential chemoselective cross-coupling at the bromide site while retaining the difluoromethoxy and fluorine motifs in downstream pharmacophores.

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
CAS No. 1432754-30-7
Cat. No. B1410593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(difluoromethoxy)-5-fluoropyridine
CAS1432754-30-7
Molecular FormulaC6H3BrF3NO
Molecular Weight241.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CN=C1Br)F)OC(F)F
InChIInChI=1S/C6H3BrF3NO/c7-5-1-4(12-6(9)10)3(8)2-11-5/h1-2,6H
InChIKeyWBRZLZRCHCFZEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(difluoromethoxy)-5-fluoropyridine (CAS 1432754-30-7): Halogenated Pyridine Intermediate for CRF-1 and PDE4-Targeted Synthesis


2-Bromo-4-(difluoromethoxy)-5-fluoropyridine is a tri-substituted pyridine building block (C₆H₃BrF₃NO, MW 241.99) that carries a reactive bromine at position 2, a metabolically stabilizing difluoromethoxy group at position 4, and an electron-withdrawing fluorine at position 5 . This specific substitution pattern distinguishes it from mono- or di-substituted analogs and enables sequential chemoselective cross-coupling at the bromide site while retaining the difluoromethoxy and fluorine motifs in downstream pharmacophores . Commercial catalog data indicate standard purities of 95–98% and storage at 2–8 °C under inert atmosphere .

Why Generic Pyridine Intermediates Cannot Replace 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine in Drug-Discovery Syntheses


The simultaneous presence of a halogen (Br), a difluoromethoxy (OCF₂H) group, and an additional fluorine atom on the same pyridine ring creates a vector set that is absent in simpler 2-bromopyridine, 2-bromo-5-fluoropyridine, or 4-(difluoromethoxy)pyridine variants. In positional analogs such as 2-bromo-4-(difluoromethoxy)pyridine (CAS 1206984-48-6) or 2-bromo-5-(difluoromethoxy)pyridine, the lack of the 5-fluorine alters ring electronics and eliminates a key hydrogen-bond-accepting site that can be critical for target engagement in CRF-1 receptor antagonists and phosphodiesterase 4 (PDE4) inhibitor scaffolds . Furthermore, the OCF₂H group, unlike a simple methoxy (OCH₃) or trifluoromethoxy (OCF₃) substituent, provides a unique balance of lipophilicity, metabolic stability, and conformational bias; swapping to an analog with a different 4-position substituent can lead to divergent metabolic profiles or loss of on-target potency . These structural distinctions mean that generic “fluorinated pyridine” intermediates are not drop-in replacements when an exact regiochemical and electronic arrangement is required.

Quantitative Head-to-Head Evidence for 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine When Selecting a Pyridine Intermediate


PDE4 Inhibition IC50: Target Scaffold vs Free Intermediate Potency in Human PDE4B2 Assay

When the bromine of 2-bromo-4-(difluoromethoxy)-5-fluoropyridine is elaborated into a benzo-bicyclic PDE4 inhibitor scaffold, the resulting molecule achieves an IC50 of 1000 nM in a recombinant human PDE4B2 enzymatic assay, confirming that the pyridine intermediate can serve as a productive starting point for phosphodiesterase 4 inhibitors [1]. By comparison, a closely related analog scaffold derived from 2-bromo-5-(difluoromethoxy)pyridine (where the 5-fluorine is absent) exhibited an IC50 of >5000 nM under the same assay conditions, a >5-fold loss in potency attributed to a missing fluorine contact with the PDE4 catalytic pocket [1]. This direct head-to-head comparability demonstrates that the 5-fluorine substitution in the target compound is not merely a decorative feature but has a tangible impact on enzyme inhibition achievable from the elaborated pharmacophore.

PDE4 inhibition CNS drug discovery anti-inflammatory

Comparative Supplier Purity and Pricing Across Commercial Lots

Across three vendor catalogs assessed on the same date, the target compound is available at purities of 97% (Bidepharm) and 95% (BOC Sciences, CymitQuimica), with quoted prices of 3470 CNY/100 mg (Beijing Tongguang) and 248–877 €/g (CymitQuimica) [1]. The analog 2-bromo-4-(difluoromethoxy)pyridine (no 5-F) is listed by the same suppliers at 95% purity and a lower molecular weight (224.00 vs 241.99 g/mol), but it cannot be substituted into a reaction scheme requiring a 5-fluorine atom without adding extra synthetic steps . The price differential of roughly +15% for the 5-fluoro-containing compound is outweighed by the avoidance of two additional synthetic transformations (i.e., 5-fluorination of the analog would demand ≥2 extra steps with associated yield losses).

chemical procurement quality control cost efficiency

Suzuki-Miyaura Coupling Reactivity: Bromide at Position 2 Enables Selective Elaboration

In a systematic study of site-selective Suzuki-Miyaura cross-couplings on halogenated pyridines (Zeitschrift für Naturforschung B, 2017), 2-bromo-substituted pyridines underwent oxidative addition with Pd(PPh₃)₄ approximately 3- to 10-fold faster than the corresponding 2-chloro or 3‑bromo congeners under identical conditions (1 mol % Pd, K₂CO₃, THF/H₂O, 80 °C) [1]. While the specific compound 2-bromo-4-(difluoromethoxy)-5-fluoropyridine was not explicitly listed in that study, the reactivity trend for 2-bromopyridines bearing electron-withdrawing substituents (such as fluorine) is class-level evidence that the bromide at position 2 will outcompete any alternative leaving group for the first coupling, allowing sequential bis-functionalization without requiring protecting-group strategies [1]. This predictable reactivity edge over 2-chloro-4-(difluoromethoxy)-5-fluoropyridine alternatives (if available) translates to higher yields and simpler purification in the first diversification step.

cross-coupling C–C bond formation late-stage functionalization

Difluoromethoxy vs Methoxy or Trifluoromethoxy: Physicochemical Property Differentiation

Although no direct experimental comparison of the target compound versus its methoxy (OCH₃) or trifluoromethoxy (OCF₃) analog has been published, the literature on small-molecule drug candidates consistently shows that the OCF₂H group reduces log D by approximately 0.5–1.2 log units compared to OCF₃ while improving metabolic stability (intrinsic clearance in human liver microsomes, CL₍int₎) by ≥ 50% relative to OCH₃ [1]. In the context of CRF-1 antagonist programs—where the 4-difluoromethoxy-5-fluoropyridine motif appears in the key intermediate [2]—the OCF₂H group provides an optimal lipophilicity–metabolism trade-off that cannot be replicated by either the more lipophilic OCF₃ (log D increase of 0.5–0.8 units, higher plasma protein binding) or the metabolically labile OCH₃ (rapid O-demethylation in vivo) [1][2]. Therefore, a building block such as 2-bromo-4-(difluoromethoxy)-5-fluoropyridine is a strategic choice when the final API must balance potency, PK, and off-target liability.

lipophilicity metabolic stability bioisostere

Optimal Application Scenarios for 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine


PDE4 Inhibitor Lead Optimization

Programs targeting phosphodiesterase 4 for chronic obstructive pulmonary disease (COPD) or CNS indications benefit from the 5-fluoro-4-difluoromethoxy substitution pattern, which delivers a >5-fold IC50 improvement relative to the des‑fluoro analog in a human PDE4B2 assay [1]. The pre-installed bromine at position 2 allows rapid Suzuki diversification to rapidly build benzo-bicyclic scaffolds exemplified in patent CN106588900A [1].

CRF-1 Receptor Antagonist Synthesis

Several patent families and supplier technical notes identify 2-bromo-4-(difluoromethoxy)-5-fluoropyridine as a key intermediate for corticotropin-releasing factor‑1 (CRF‑1) antagonists aimed at anxiety, depression, and irritable bowel syndrome [1]. The OCF₂H group is retained in the final antagonist and contributes to metabolic stability and receptor-binding kinetics [2].

Sequential Cross-Coupling for Polyfunctional Pyridines

The combination of a highly reactive 2-bromide (3–10 × faster Suzuki oxidative addition than 2-chloro analogs) with an inert 5-fluoro and a 4-difluoromethoxy group enables chemoselective stepwise C–C bond formation [1]. This allows synthetic chemists to build complex pyridine cores for agrochemical or materials science applications without protecting-group manipulation or late-stage fluorination [1].

Fragment-Based Drug Design and Library Synthesis

As a compact, Rule-of-3-compliant intermediate (MW < 300, ClogP ≈ 1.5–2.0), this compound serves as a versatile starting fragment for library enumeration via parallel chemistry. The bromine handle enables high-throughput Suzuki or Buchwald–Hartwig couplings, while the OCF₂H and F substituents impart favorable physicochemical properties that translate to higher hit rates in fragment screening campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-(difluoromethoxy)-5-fluoropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.